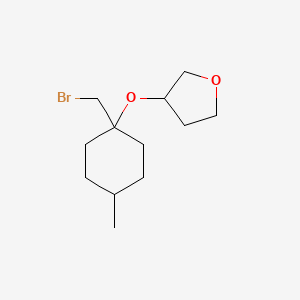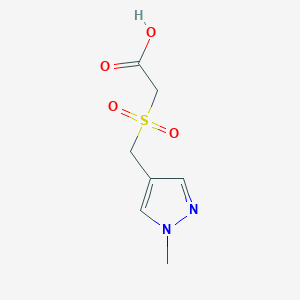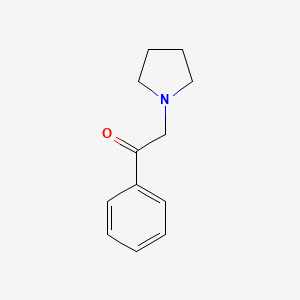
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydrofuran ring through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran typically involves the bromination of a precursor compound followed by etherification. One common method involves the bromination of 4-methylcyclohexanol using N-bromosuccinimide (NBS) to introduce the bromomethyl group. This intermediate is then reacted with tetrahydrofuran in the presence of a base such as potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or thioethers.
Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of methyl derivatives.
科学研究应用
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The ether linkage provides stability and flexibility to the molecule, allowing it to interact with different molecular targets and pathways .
相似化合物的比较
Similar Compounds
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran: Similar structure with an ethyl group instead of a methyl group.
3-((1-(Chloromethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)furan: Similar structure with a furan ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran lies in its specific combination of functional groups and ring structures, which provide distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
属性
分子式 |
C12H21BrO2 |
|---|---|
分子量 |
277.20 g/mol |
IUPAC 名称 |
3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxolane |
InChI |
InChI=1S/C12H21BrO2/c1-10-2-5-12(9-13,6-3-10)15-11-4-7-14-8-11/h10-11H,2-9H2,1H3 |
InChI 键 |
LQAWQTWIWXHKCG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CBr)OC2CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)








![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)


